4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

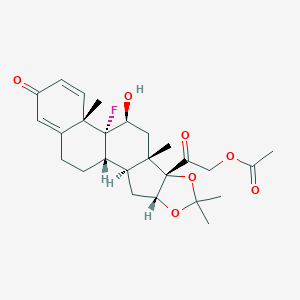

4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene, also known as benzo[j]fluoranthene-4,5-dione, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent environmental pollutant that is formed by the incomplete combustion of organic matter, such as fossil fuels, tobacco, and wood.

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene involves the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-epoxide and 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-dihydrodiol-epoxide, which can react with DNA to form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and ultimately, cancer.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene include the induction of oxidative stress, inflammation, and DNA damage. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to activate the nuclear factor-kappa B (NF-κB) signaling pathway. Moreover, it can induce the formation of reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene in lab experiments include its potent carcinogenic and mutagenic properties, which make it an ideal model compound for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. Moreover, it is readily available and relatively inexpensive. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity to lab personnel.

Zukünftige Richtungen

For research on 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene(j)fluoranthene include the development of more efficient and environmentally friendly synthesis methods, the identification of novel chemopreventive agents against PAH-induced carcinogenesis, and the elucidation of the molecular mechanisms underlying its carcinogenic and mutagenic properties. Moreover, future research should focus on the development of more effective methods for detecting and quantifying its DNA adducts in human tissues and fluids, which can provide valuable information on its exposure and potential health effects.

Synthesemethoden

The synthesis of 4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene can be achieved through several methods, including the oxidation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene, the reduction of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-quinone, and the dehydrogenation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene-4,5-dihydrodiol. However, the most commonly used method is the oxidation of 4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene[j]fluoranthene using various oxidizing agents, such as potassium permanganate, chromic acid, and ozone.

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-4,5-dihydroxy4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene(j)fluoranthene has been extensively used in scientific research due to its potent carcinogenic and mutagenic properties. It is commonly used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Moreover, it has been used to evaluate the efficacy of various chemopreventive agents against PAH-induced carcinogenesis.

Eigenschaften

CAS-Nummer |

151258-40-1 |

|---|---|

Produktname |

4,5-Dihydro-4,5-dihydroxybenzo(j)fluoranthene |

Molekularformel |

C20H14O2 |

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,16,18-nonaene-14,15-diol |

InChI |

InChI=1S/C20H14O2/c21-17-10-16-13-9-8-11-4-1-2-5-12(11)18(13)14-6-3-7-15(19(14)16)20(17)22/h1-10,17,20-22H |

InChI-Schlüssel |

RRKIIWROEQLDQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C5C3=CC(C(C5=CC=C4)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C5C3=CC(C(C5=CC=C4)O)O |

Synonyme |

4,5-dihydro-4,5-dihydroxybenzo(j)fluoranthene 4,5-dihydro-4,5-dihydroxybenzo(j)fluoranthene, (trans)-isomer 4,5-dihydrobenzo(j)fluoranthene-4,5-diol B(j)F-4,5-diol benzo(j)fluoranthene-4,5-dihydro-4,5-diol trans-4,5-dihydro-4,5-dihydroxy-B(j)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)